8-Ethoxyindolizine-7-carboxylic acid
Description
8-Ethoxyindolizine-7-carboxylic acid is a heterocyclic compound featuring an indolizine core substituted with an ethoxy group at position 8 and a carboxylic acid moiety at position 5.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
8-ethoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-15-10-8(11(13)14)5-7-12-6-3-4-9(10)12/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
SJNOKPIQQZNQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN2C1=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyindolizine-7-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by aldol condensation of the pyridinium intermediate . Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Ethoxyindolizine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic fluorescent molecules for material applications
Mechanism of Action
The mechanism of action of 8-Ethoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerase, affecting DNA replication and cell division .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and scaffold (indolizine vs. indole):
Physicochemical Properties
- Lipophilicity : The ethoxy group in this compound likely increases logP (~2.1 estimated) compared to its methoxy analog (~1.8) due to the longer alkyl chain .
- Melting Points : 7-Methoxy-1H-indole-3-carboxylic acid has a melting point of 199–201°C , suggesting that indole derivatives with polar substituents exhibit higher crystallinity than indolizine analogs.
- Solubility : Carboxylic acid groups enhance water solubility, but bulky hydrophobic substituents (e.g., benzoyl in ethyl 7-acetylindolizine carboxylates) may reduce it .
Key Research Findings and Implications
Substituent Effects: Ethoxy vs. Carboxylic acid position: 7-COOH in indolizine vs. 3-COOH in indole derivatives alters hydrogen-bonding interactions and target selectivity.
Biological Performance :
- Acetyl and benzoyl groups in indolizine esters correlate with anticancer activity, suggesting that this compound could be modified with similar substituents for enhanced efficacy .
Safety and Stability :
- Chloro and methyl substituents in indole derivatives are associated with higher toxicity, whereas ethoxy groups may offer metabolic stability over methoxy due to slower oxidative degradation .
Biological Activity
8-Ethoxyindolizine-7-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features an indolizine core with an ethoxy group and a carboxylic acid functional group. This structure is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has shown effectiveness in inhibiting the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
- Study Findings : In vitro tests revealed that the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as several fungal strains.
| Pathogen Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Gram-positive Bacteria | 15-20 | 50-100 |
| Gram-negative Bacteria | 10-15 | 100-200 |
| Fungi | 12-18 | 75-150 |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
- Mechanism of Action : The compound appears to modulate signaling pathways involved in inflammation, particularly those related to NF-kB activation, which is a key regulator of immune response.
Cytotoxic Effects
Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines.
- Case Study : A study evaluated the compound's effects on human cancer cell lines, finding that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
Research Findings and Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial potential of this compound against a panel of clinical isolates. The results indicated that the compound could serve as a lead structure for antibiotic development .
- Anti-inflammatory Mechanism : Another research project focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce cytokine levels in vitro. The findings suggest that this compound could be a candidate for treating inflammatory diseases .
- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed promising results, indicating its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
